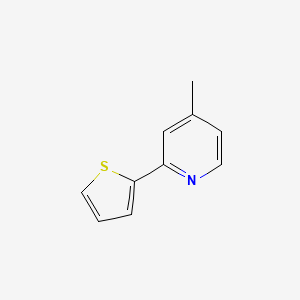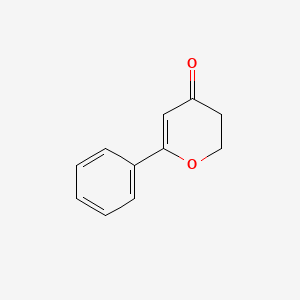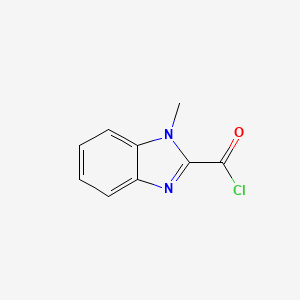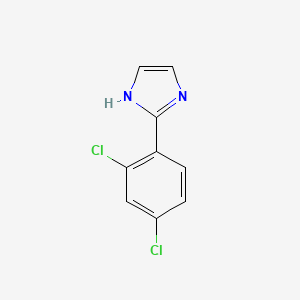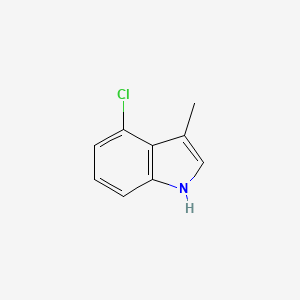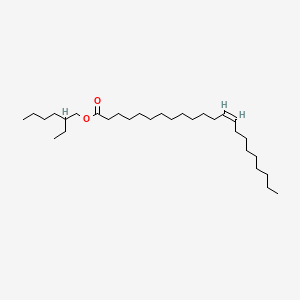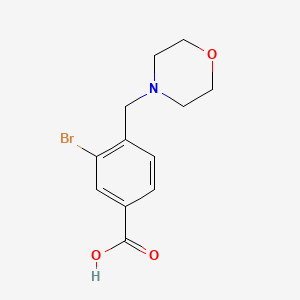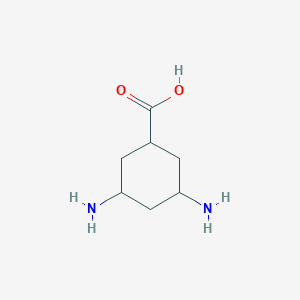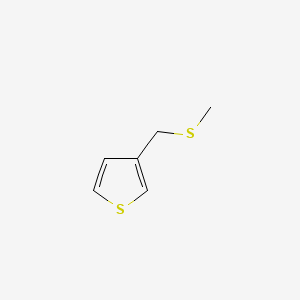
3-(Methylthio)methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)methylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 3-(Methylthio)methylthiophene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-(methylthio)methylthiophene is primarily located in the cytoplasm. 3-(Methylthio)methylthiophene has a cooked, dairy, and roasted taste.
Scientific Research Applications
Electrochemical and Polymer Studies
- Polymer Growth Mechanism : A study by Hoier and Park (1993) revealed that the growth of poly(3-methylthiophene) is dependent on the oxidation of 3-methylthiophene, with the radical-radical coupling reaction playing a critical role. The growth process involves both the monomer and polymer but is not autocatalytic (Hoier & Park, 1993).
- Electrochemical Preparation and Properties : Sato, Tanaka, and Kaeriyama (1986) compared the electrical properties of poly(3-methylthiophene) with other polymers. They found that 3-methylthiophene's conductivity surpassed that of polythiophene and poly(3-ethylthiophene), and its oxidation potential was lower (Sato, Tanaka, & Kaeriyama, 1986).
- Catalysis in Electrochemistry : Mark et al. (2000) explored the applications of poly-3-methylthiophene (P3MT) electrodes in the reduction of acetylene, demonstrating the potential of these electrodes in shifting product ratios during reduction (Mark et al., 2000).
Optical and Structural Studies
- Molecular Structure Analysis : Tanabe et al. (1996) investigated 3-methylthiophene's molecular structure using gas electron diffraction and microwave spectroscopic data, providing detailed structural parameters (Tanabe et al., 1996).
- Optoelectronic Applications : Nicho et al. (2004) synthesized derivatives of polythiophene, including poly(3-methylthiophene), and analyzed their application in electrochromic devices. They found significant optoelectronic properties and variations in optical absorbance spectra (Nicho et al., 2004).
- Electrochemical Transistors : Thackeray, White, and Wrighton (1985) reported on the optical and electrical properties of poly-3-methythiophene and its application in microelectrochemical transistors, highlighting significant changes in conductivity and optical density based on redox potential (Thackeray, White, & Wrighton, 1985).
Electrochemical Synthesis and Properties
- Polymer Synthesis in Ionic Liquid : Zhang et al. (2006) synthesized poly-3-methylthiophene in an ionic liquid and studied its electrocatalytic properties. Their research showed that the polymer has significant electrochromic response and electrocatalytic oxidation characteristics (Zhang et al., 2006).
- Surface-Initiated Synthesis : Doubina et al. (2012) conducted surface-initiated synthesis of poly(3-methylthiophene) from indium tin oxide, demonstrating control over polymer thickness and highlighting its potential in organic electronics (Doubina et al., 2012).
properties
CAS RN |
61675-72-7 |
|---|---|
Product Name |
3-(Methylthio)methylthiophene |
Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C6H8S2/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
YWUFGNXATBTVEB-UHFFFAOYSA-N |
SMILES |
CSCC1=CSC=C1 |
Canonical SMILES |
CSCC1=CSC=C1 |
density |
1.522-1.525 |
Other CAS RN |
61675-72-7 |
physical_description |
Clear, colourless liquid; Cooked, brown and roasted dairy aroma |
solubility |
Soluble in most organic solvents; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



